Chlorambucil Isopropyl Ester
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H25Cl2NO2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
propan-2-yl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C17H25Cl2NO2/c1-14(2)22-17(21)5-3-4-15-6-8-16(9-7-15)20(12-10-18)13-11-19/h6-9,14H,3-5,10-13H2,1-2H3 |
InChI Key |
DITVVZADYIYAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Contextualizing Chlorambucil As a Nitrogen Mustard Alkylating Agent in Research
Chlorambucil (B1668637) belongs to the nitrogen mustard class of alkylating agents, a group of compounds with a history that extends back to their development during World War I. pharmacologyeducation.org In a research context, these agents are studied for their ability to introduce alkyl groups into nucleophilic sites on molecules, with DNA being the primary target in cancer research. pharmacologyeducation.org The core of their activity lies in the bis(2-chloroethyl)amino group, which undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. biointerfaceresearch.comnih.gov This intermediate then alkylates DNA, most commonly at the N7 position of guanine (B1146940) bases. pharmacologyeducation.orgbiointerfaceresearch.comnih.gov
This alkylation can lead to several outcomes that are of interest to researchers:
DNA Damage: The attachment of the alkyl group to a DNA base can disrupt the normal functions of DNA. pharmacologyeducation.org
Intrastrand and Interstrand Cross-linking: The bifunctional nature of nitrogen mustards allows them to react with a second guanine base, creating either intrastrand (on the same DNA strand) or interstrand (on opposite DNA strands) cross-links. biointerfaceresearch.comnih.gov Interstrand cross-links are particularly significant in research as they are highly cytotoxic, effectively preventing DNA replication and transcription. nih.gov
Induction of Apoptosis: The extensive DNA damage caused by these agents can trigger programmed cell death, or apoptosis, a key area of investigation in cancer biology. biointerfaceresearch.com
Rationale for Esterification in Drug Design and Chemical Biology
Esterification is a common and strategic chemical modification employed in drug design and chemical biology to alter the physicochemical properties of a parent molecule. taylorandfrancis.comqsaranalytics.com.mxekb.eg The primary goals of this modification in a research setting include:
Modulating Lipophilicity: Converting a carboxylic acid group, like the one present in chlorambucil (B1668637), into an ester increases its lipid solubility (lipophilicity). taylorandfrancis.com This is a critical parameter that researchers study to understand how it influences a compound's ability to cross cell membranes and distribute within biological systems. nih.gov
Prodrug Development: Esterification is a widely used strategy to create prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often through enzymatic hydrolysis. nih.govnih.gov Researchers design ester prodrugs to investigate improvements in drug delivery, to overcome issues like poor solubility, or to achieve targeted release of the active compound. nih.govnih.govnih.gov
Altering Release Kinetics: By creating an ester, researchers can influence how quickly the active drug is released. taylorandfrancis.com This is particularly relevant in the development of long-acting formulations where a slower, more sustained release is desired. taylorandfrancis.com
Investigating Structure-Activity Relationships: Synthesizing a series of different esters of a drug allows researchers to systematically study how changes in the ester group affect biological activity. nih.gov This helps in understanding the structural requirements for a compound's interaction with its biological target.
Specific Research Significance of the Isopropyl Ester Modification
Established Synthetic Pathways for Chlorambucil Core
The synthesis of the chlorambucil core, 4-[p-[bis(2-chloroethyl)amino]phenyl]butyric acid, has been well-documented, with several methods developed to achieve its production. chemicalbook.comgpatindia.com One common approach involves multiple steps starting from readily available materials. google.com
A frequently employed synthetic route begins with the amino protection of aniline, followed by an acylation reaction with succinic anhydride. gpatindia.comgoogle.com The resulting keto group is then reduced. gpatindia.com Subsequent steps involve the protection of the carboxylic acid group, often through esterification with methanol (B129727) or ethanol, followed by a substitution reaction. google.com The crucial chlorination step is then carried out to introduce the bis(2-chloroethyl)amino group, and a final deprotection step yields the chlorambucil core. google.com
Alternative pathways have also been explored. One such method starts with 4-p-aminophenylbutyric acid, which undergoes esterification, followed by hydroxyethylation with ethylene (B1197577) oxide, chlorination using an agent like phosphorus oxychloride, and finally, hydrolysis to yield chlorambucil. guidechem.com Another described synthesis involves the acylation of acetanilide (B955) with succinic anhydride, reduction of the keto group, hydrolysis of the amide and ester, reaction with ethylene oxide, and subsequent replacement of the hydroxyl groups with chlorine. gpatindia.com
These synthetic strategies are summarized in the table below:
| Starting Material | Key Steps | Reference |
| Aniline | Amino protection, acylation, reduction, carboxyl protection, substitution, chlorination, deprotection | google.com |
| Acetanilide | Acylation with succinic anhydride, reduction, hydrolysis, reaction with ethylene oxide, chlorination | gpatindia.com |
| 4-p-aminophenylbutyric acid | Esterification, hydroxyethylation, chlorination, hydrolysis | guidechem.com |
Esterification Techniques for Isopropyl Ester Formation
The formation of this compound from the chlorambucil core is primarily achieved through esterification. This process enhances the lipophilicity of the parent drug. nih.govhuji.ac.il The increased lipophilicity is a key factor in its ability to cross cell membranes. nih.govhuji.ac.il
One of the primary methods for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating chlorambucil with isopropyl alcohol in the presence of a strong acid catalyst.
Another common technique is the use of coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid of chlorambucil and isopropyl alcohol. tandfonline.com This method is often employed in the synthesis of more complex derivatives and conjugates.
Synthesis of Advanced this compound Conjugates and Prodrugs
To enhance the therapeutic potential of chlorambucil, researchers have focused on developing advanced conjugates and prodrugs. These strategies aim to improve drug targeting, solubility, and release at the desired site of action.
Hybrid Molecule Construction
Hybrid molecules are created by covalently linking two or more pharmacophores to create a single chemical entity with multiple modes of action. researchgate.netnih.gov This approach has been applied to chlorambucil to overcome limitations such as poor aqueous solubility and lack of specificity. researchgate.netnih.gov
Examples of chlorambucil hybrids include:
Chlorambucil-Honokiol Conjugates: A co-prodrug was synthesized by linking chlorambucil to honokiol (B1673403), a natural product with anticancer properties, via a carbonate ester linkage. acs.org
Chlorambucil-Platinum(IV) Prodrugs: Chlorambucil has been coordinated to the axial position of cytotoxic platinum(IV) complexes, creating potent prodrugs with enhanced antitumor activity. researchgate.net
Chlorambucil-G-Quadruplex Ligand Conjugates: A novel G-quadruplex alkylating agent was created by combining chlorambucil with a potent G-quadruplex ligand, PDS, to selectively target G-quadruplex DNA structures. acs.org
Chlorambucil-HDAC Inhibitor Hybrids: A hybrid molecule was designed by coupling chlorambucil with a hydroxamic acid-based histone deacetylase (HDAC) inhibitor to simultaneously target DNA and HDAC enzymes. nih.gov
These hybrid molecules often exhibit synergistic effects, leading to enhanced cytotoxicity against cancer cells compared to the parent compounds. acs.orgnih.gov
Polymer-Drug Conjugation Strategies
Polymer-drug conjugates (PDCs) are a promising strategy for improving the delivery of anticancer agents like chlorambucil. nih.gov In this approach, the drug is covalently attached to a polymer backbone, often through a linker that is designed to release the drug under specific physiological conditions. rsc.org
Key aspects of polymer-drug conjugation with chlorambucil include:
Polymer Backbones: Biocompatible polymers such as poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) and poly(ethylene glycol) (PEG) are commonly used. rsc.orgnih.gov
Linkers: Hydrolyzable ester bonds or disulfide linkers are often employed to ensure the release of chlorambucil in the tumor microenvironment. nih.govrsc.org
Synthesis Methods: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been used to create well-defined polymer-chlorambucil conjugates. nih.govresearchgate.net
These PDCs can self-assemble into nanoparticles, which can enhance drug accumulation in tumors through the enhanced permeability and retention (EPR) effect. rsc.orgnih.gov
Metal Complexation and Prodrug Development
The development of metal-based drugs and prodrugs is an active area of research. Chlorambucil has been incorporated into metal complexes to create novel therapeutic agents.
Gold(III) Complexes: A cyclometalated gold(III) complex was synthesized, incorporating a chlorambucil derivative. rsc.org This complex demonstrated significant anticancer activity. rsc.org
Platinum(IV) Prodrugs: As mentioned earlier, chlorambucil has been used as an axial ligand in platinum(IV) complexes, creating prodrugs that are reduced in the hypoxic tumor environment to release the active platinum(II) species and chlorambucil. researchgate.net
Cisplatin-Chlorambucil Prodrugs: A prodrug combining cisplatin (B142131) and chlorambucil, named Platin-Cbl, was synthesized to overcome drug resistance. nih.gov
These metal complexes and prodrugs often exhibit unique mechanisms of action and can be more effective than the individual components.
DNA Alkylation and Cross-Linking Dynamics
The primary mechanism of action for Chlorambucil, and by extension its isopropyl ester prodrug, is the alkylation of DNA. patsnap.com This process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then readily attacks nucleophilic sites on DNA bases.
Formation of DNA Adducts
Chlorambucil is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups, enabling it to form various DNA adducts. patsnap.com The most prevalent of these are mono-adducts, where a single alkyl group has reacted with a DNA base. The primary targets for this initial alkylation are the N7 position of guanine and the N3 position of adenine (B156593). nih.gov
Following the formation of a mono-adduct, the second chloroethyl group can undergo a similar cyclization and react with another DNA base. This can result in the formation of interstrand cross-links (ICLs), where the two strands of the DNA double helix are covalently linked, or intrastrand cross-links, where two bases on the same strand are linked. patsnap.comnih.gov While mono-adducts are more numerous, the formation of ICLs is considered the most cytotoxic lesion, as they pose a significant block to DNA metabolic processes. nih.gov Studies have shown that chlorambucil conjugates can effectively alkylate adenine and guanine residues. kyoto-u.ac.jp
Table 1: Key DNA Adducts Formed by Chlorambucil
| Adduct Type | Primary Target Sites | Significance |
| Mono-adducts | N7 of Guanine, N3 of Adenine | Most abundant lesions, precursors to cross-links. nih.gov |
| Interstrand Cross-links (ICLs) | e.g., bis-N7-guanine | Highly cytotoxic, block DNA strand separation. nih.gov |
| Intrastrand Cross-links | e.g., between adjacent guanines | Disrupts normal DNA structure and function. patsnap.com |
Interference with DNA Replication and Transcription
The formation of bulky DNA adducts and, more critically, interstrand cross-links, physically obstructs the progression of DNA and RNA polymerases along the DNA template. nih.gov This steric hindrance leads to the stalling of replication forks and a halt in transcription. nih.govnih.gov The inability of the cell to separate the two DNA strands prevents the initiation of both replication and transcription, processes vital for cell survival and proliferation. patsnap.comnih.gov Consequently, rapidly dividing cells, which are heavily reliant on these processes, are particularly susceptible to the effects of chlorambucil. nih.gov Research on HeLa S3 cells has demonstrated that chlorambucil treatment significantly reduces the incorporation of thymidine (B127349) into DNA, indicating an inhibition of DNA synthesis. nih.gov
Induction of DNA Double-Strand Breaks (DSBs)
The cellular machinery's attempt to repair DNA lesions, particularly stalled replication forks at the site of an ICL, can lead to the formation of DNA double-strand breaks (DSBs). nih.gov These are among the most lethal forms of DNA damage. The processing of an ICL during replication can result in a DSB, which in turn triggers cell cycle arrest. nih.gov In cells with compromised DNA repair pathways, such as those with BRCA2 deficiencies, the accumulation of DSBs following chlorambucil treatment is more pronounced, leading to increased cell death. nih.gov
Cellular Responses to DNA Damage
The extensive DNA damage induced by chlorambucil triggers a complex network of cellular responses aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis).
Activation of Cell Cycle Checkpoints
The presence of DNA damage, especially DSBs, activates signaling cascades that lead to the arrest of the cell cycle. patsnap.com This provides the cell with time to attempt DNA repair before proceeding with division, which would otherwise propagate the damage. Checkpoint kinases such as ATR and ATM are activated in response to replication stress and DSBs, respectively. nih.gov This activation leads to the phosphorylation of downstream targets that halt the cell cycle, often at the G2/M phase. patsnap.com However, some studies suggest that chlorambucil may not cause a significant G2/M arrest in all cell types, despite inducing DNA damage. nih.gov The inhibition of DNA synthesis by chlorambucil is thought to be an indirect effect resulting from the inhibition of cells in the G2 phase of the cell cycle. nih.gov
Apoptotic Pathway Induction
If the DNA damage is deemed irreparable, the cell initiates apoptosis. This process is often mediated by the tumor suppressor protein p53. nih.gov In response to DNA damage, p53 levels rise, and it transcriptionally activates pro-apoptotic genes, including Bax. mdpi.comresearchgate.netcellmolbiol.org Bax, a member of the Bcl-2 family, translocates to the mitochondria where it promotes the release of cytochrome c, a key event in the intrinsic apoptotic pathway.
Simultaneously, p53 can repress the expression of the anti-apoptotic protein Bcl-2. researchgate.net The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's fate. nih.gov An increase in the Bax/Bcl-2 ratio favors apoptosis. nih.gov Studies in chronic lymphocytic leukemia (CLL) cells have shown a correlation between the sensitivity to chlorambucil-induced apoptosis and the expression levels of Bcl-2 and the Bax/Bcl-2 ratio. nih.gov The induction of apoptosis following chlorambucil treatment is often marked by the cleavage of PARP, a substrate of executioner caspases. nih.gov
Table 2: Key Proteins in Chlorambucil-Induced Apoptosis
| Protein | Family/Function | Role in Apoptosis |
| p53 | Tumor Suppressor | Activated by DNA damage; transcriptionally activates pro-apoptotic genes. nih.govmdpi.com |
| Bcl-2 | Anti-apoptotic | Inhibits apoptosis; its expression can be repressed by p53. researchgate.netnih.gov |
| Bax | Pro-apoptotic | Promotes apoptosis; its expression is induced by p53. mdpi.comresearchgate.netcellmolbiol.orgnih.gov |
Interactions with Other Cellular Biomolecules
This compound, as a lipophilic derivative of chlorambucil, exhibits a complex pattern of interactions with cellular biomolecules. Its increased lipophilicity influences its cellular uptake and distribution, while its chemical structure dictates its reactivity towards various cellular components. The ester's interactions are largely twofold: those of the intact ester and those of its hydrolysis products, primarily chlorambucil.
A significant aspect of the ester's interaction with the cellular environment is its susceptibility to enzymatic hydrolysis. Studies have shown that this compound is rapidly hydrolyzed in biological media such as blood and liver homogenates. This swift conversion suggests that the ester may function as a prodrug, delivering the active alkylating agent, chlorambucil, to its sites of action. This rapid hydrolysis means that many of the downstream interactions with crucial biomolecules like DNA and proteins are likely carried out by the parent compound, chlorambucil.
While the isopropyl ester itself possesses intrinsic alkylating activity, its primary mode of interaction within the cell is largely governed by the subsequent actions of its hydrolysis product, chlorambucil. The following subsections detail the key interactions of the active form with other cellular biomolecules.
Interaction with Glutathione (B108866) and Glutathione S-Transferases
A primary detoxification pathway for chlorambucil involves its conjugation with the tripeptide glutathione (GSH). This reaction is often catalyzed by the glutathione S-transferase (GST) family of enzymes. The conjugation of chlorambucil to glutathione results in the formation of a more water-soluble and less toxic compound that can be more readily eliminated from the cell. This process represents a significant mechanism of cellular resistance to the cytotoxic effects of the drug.
Interaction with DNA Repair Mechanisms
The formation of DNA adducts by chlorambucil triggers cellular DNA repair mechanisms. The cell's ability to recognize and repair these lesions is a critical determinant of its survival. The primary repair pathway for the types of damage induced by alkylating agents like chlorambucil is the base excision repair (BER) pathway. This pathway involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of an AP-endonuclease, a DNA polymerase, and a DNA ligase to restore the intact DNA sequence.
Furthermore, the interstrand cross-links formed by bifunctional alkylating agents such as chlorambucil are particularly challenging for the cell to repair and often require the coordinated action of multiple repair pathways, including nucleotide excision repair (NER) and homologous recombination. The proficiency of these repair pathways in a given cell can significantly impact its sensitivity to chlorambucil and, by extension, its isopropyl ester.
Interaction with Other Proteins
Structure Activity Relationship Sar Studies of Chlorambucil Isopropyl Ester and Analogues
Impact of Isopropyl Ester Moiety on Molecular Interactions and Activity
The esterification of chlorambucil's carboxylic acid group to form chlorambucil (B1668637) isopropyl ester is a key prodrug strategy. This modification replaces the polar carboxylic acid with a more lipophilic isopropyl ester group, which can significantly alter the drug's absorption, distribution, and cellular uptake.
Ester linkages in drug design are frequently used to create prodrugs where the active compound is released through hydrolysis by esterase enzymes, which are often abundant in cancer cells. nih.gov The isopropyl moiety, a small, branched alkyl group, increases the molecule's lipophilicity. This enhanced lipophilicity can facilitate passage across the lipid bilayers of cell membranes, potentially increasing intracellular concentration compared to the more polar parent drug, chlorambucil. researchgate.net
The size and shape of the isopropyl group can also influence how the molecule fits into the active sites of enzymes or interacts with transport proteins. torvergata.it For instance, chlorambucil itself has been shown to bind within the H-site of glutathione (B108866) S-transferase P1-1 (GST P1-1), an enzyme involved in detoxification and drug resistance. torvergata.it The addition of the isopropyl ester could modify this interaction, potentially altering the drug's susceptibility to enzymatic inactivation. While specific studies on the isopropyl ester are limited, the general principle is that esterification can mask the charge of the carboxylate group, leading to improved membrane permeability and cellular uptake. researchgate.net The ester bond's stability is also a crucial factor; it must be stable enough to allow the prodrug to reach its target but labile enough to be cleaved to release the active chlorambucil. nih.govresearchgate.net
Influence of Alkyl Chain Length and Steric Hindrance
The length and steric bulk of the alkyl chain in chlorambucil esters and conjugates play a determinative role in their biological activity. Studies on various analogues demonstrate a complex relationship between chain length and cytotoxicity, where an optimal length often exists for maximal efficacy.
Steric hindrance, introduced by bulky alkyl groups near the reactive ester bond, can affect the rate of hydrolysis by carboxylesterases. nih.gov For instance, a study on indomethacin (B1671933) prodrugs showed that the hydrolysis rate of a 1-methylpentyl (hexan-2-yl) ester was significantly lower than that of a 4-methylpentyl ester, illustrating how steric bulk closer to the ester linkage can slow down metabolic activation. nih.gov This principle is directly applicable to chlorambucil esters, where the size and branching of the alkyl group (like isopropyl) would control the rate of conversion to active chlorambucil.
The following table summarizes findings on how alkyl chain length affects the activity of different compound series.
| Compound Series | Alkyl Chain Length | Effect on Activity | Reference |
| N-Alkylmorpholine Derivatives | C12 to C16 | Highest bactericidal effects. chemrxiv.org | chemrxiv.org |
| (R)-3-Hydroxybutyric Alkyl Esters | C1 to C6 | Antibacterial activity increases with chain length. nih.gov | nih.gov |
| Cysteine Chloromethyl Ketones | C5 to C12 | Comparable activities, with C11 and C12 being optimal against B-lineage leukemia cells. nih.gov | nih.gov |
| Meridianin Derivatives | 6 Carbons | Optimal for antitumor activity; increasing or decreasing length led to decreased activity. mdpi.com | mdpi.com |
| Chlorambucil-Tyrosine Hybrids | 10 Carbons | Influenced improved anticancer effects. nih.gov | nih.gov |
Effects of Aromatic Ring Substitutions
Modifications to the aromatic ring of chlorambucil or its conjugated moieties can profoundly affect activity by altering electronic properties and steric interactions at the target site. A notable example comes from the study of chlorambucil-tyrosine hybrids, where the position of the phenolic hydroxyl group on the tyrosine ring was systematically varied. nih.gov
In this study, ortho-, meta-, and para-tyrosine-chlorambucil analogues were synthesized and evaluated against breast cancer cell lines. nih.gov The results showed that all the synthesized hybrids were more effective than the parent chlorambucil. nih.gov Crucially, the cytotoxic activity was dependent on the position of the phenol (B47542) group, with the meta-substituted hybrids (compounds 7 and 8) exhibiting the most potent activity. nih.govnih.gov This highlights that the specific geometry of the molecule is critical for its interaction with the biological target, which was hypothesized to be the estrogen receptor. nih.gov
The table below presents the IC₅₀ values for these regioisomers against different breast cancer cell lines, demonstrating the superior activity of the meta-substituted compounds.
| Compound | Substitution Position | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | Reference |
| Ortho-Hybrids (5 & 6) | ortho- | 20.54–79.37 | 20.54–79.37 | nih.gov |
| Meta-Hybrids (7 & 8) | meta- | 17.72–63.03 | 17.72–63.03 | nih.gov |
| Para-Hybrids (9 & 10) | para- | 19.39–55.09 | 19.39–55.09 | nih.gov |
| Chlorambucil | - | 130.36 | 130.36 | nih.gov |
| Tyrosine | - | 136.8 | 136.8 | nih.gov |
These findings underscore that even subtle changes in the substitution pattern on an aromatic ring can lead to significant differences in biological potency, likely by optimizing the orientation of the molecule within a receptor binding pocket. nih.gov
Role of Carbamate (B1207046) Moiety in Structural Complexity and Bioavailability
The carbamate group is another important functional moiety used in medicinal chemistry to create prodrugs with improved stability and bioavailability. nih.govresearchgate.net A carbamate linkage can be formed to mask a hydroxyl or amine functional group on a drug or a promoiety. nih.gov In the context of chlorambucil analogues, a carbamate bond offers an alternative to the more common ester or amide linkages for creating conjugates. nih.gov
Carbamates are generally more stable against chemical and enzymatic hydrolysis than corresponding esters, which can be advantageous for increasing a drug's half-life and ensuring it reaches its target site intact. researchgate.netnih.gov This enhanced stability can protect the prodrug from premature metabolism, particularly first-pass metabolism in the liver. nih.gov
The carbamate moiety can be strategically incorporated into complex hybrid molecules to serve as a stable linker. researchgate.net For example, LAT1-targeted prodrugs, which are designed to be recognized and transported into cancer cells by the L-type amino acid transporter 1, can be formed using ester, amide, or carbamate bonds. researchgate.net The choice of linker impacts the prodrug's stability and release kinetics. While ester bonds may be readily cleaved, the greater stability of a carbamate bond could be beneficial for sustained drug release or for ensuring the integrity of a hybrid molecule designed to have a dual mode of action rather than simply releasing the parent drug. researchgate.netnih.gov The introduction of a carbamate moiety adds structural complexity that can be fine-tuned to control the pharmacokinetic and pharmacodynamic properties of the final compound. researchgate.net
SAR in Hybrid and Conjugate Systems
The strategy of creating hybrid molecules by conjugating chlorambucil to other bioactive agents has been extensively explored to develop compounds with improved efficacy and novel mechanisms of action. nih.gov The SAR of these hybrids is often complex, depending on the nature of the conjugated molecule, the type of linker used, and the attachment position.
Chlorambucil-Tyrosine Hybrids: As discussed, the activity of these conjugates was influenced by the linker chain length and the substitution pattern on the tyrosine ring. nih.govnih.gov Furthermore, a hybrid with an amide bond was found to be preferable to one with an ester bond due to greater stability in enzymatic environments. nih.gov
Chlorambucil-Lipid Hybrids: In hybrids of chlorambucil and glycosamine-derived glycerolipids (GDGs), the position of attachment of chlorambucil to the glucose moiety (at C-2 or C-6) did not significantly impact anticancer activity. nih.gov However, modification of the amine group in the glucose moiety was detrimental to activity. nih.gov
Chlorambucil-Polyamide Hybrids: For these conjugates, the position where chlorambucil was attached to the polyamide backbone was found to be influential on the compound's anticancer activity. nih.gov
Chlorambucil-Honokiol Hybrid: A hybrid linking chlorambucil and honokiol (B1673403) via an ester bond exhibited significantly higher antiproliferative activity against human leukemic cell lines than either of the parent drugs alone. nih.gov
Chlorambucil-Tempol Conjugate: A conjugate was synthesized by covalently bonding the nitroxide radical tempol (B1682022) to chlorambucil via an ester linkage. tandfonline.com This hybrid was designed to combine the alkylating activity of chlorambucil with the antioxidant properties of tempol, creating a more hydrophobic molecule with potential for increased therapeutic effect. tandfonline.com
The following table provides a summary of various chlorambucil hybrid systems and their key SAR findings.
| Hybrid System | Conjugated Moiety | Linker Type | Key SAR Finding | Reference |
| Tyrosine Conjugate | L-Tyrosine | Ester / Amide | Activity influenced by linker length and aromatic substitution; amide bond more stable than ester. | nih.govnih.gov |
| Lipid Hybrid | Glycosamine-derived glycerolipid | Amide | Attachment position (C-2 vs. C-6) on glucose had no significant impact on activity. | nih.gov |
| Steroid Ester | Estrone | Ester | Increasing the linker chain length compromised cytotoxic activity. | nih.gov |
| Polyamide Hybrid | Polyamide | Amide | Attachment position of chlorambucil on the polyamide was influential to activity. | nih.gov |
| Honokiol Hybrid | Honokiol | Ester | Hybrid compound showed higher antiproliferative activity than parent drugs. | nih.gov |
| Platinum Hybrid | Platinum(IV) Complex | - | Conjugate showed superior cytotoxic activity and could overcome cisplatin (B142131) resistance. | nih.gov |
| Tempol Adduct | Tempol | Ester | Resulting adduct (CT) is more hydrophobic than chlorambucil. | tandfonline.com |
These studies collectively demonstrate that modifying chlorambucil through esterification and conjugation is a versatile and powerful strategy. The resulting SAR provides a rational basis for the future design of more effective and selective anticancer agents.
Preclinical Pharmacological Investigations and Therapeutic Potential
In Vitro Efficacy Studies in Cancer Cell Lines
The cytotoxic effects of chlorambucil (B1668637) and its derivatives have been assessed across a range of cancer cell lines, providing insights into their potential therapeutic applications.
Leukemia: In studies on B-cell chronic lymphocytic leukemia (CLL), in vitro drug-induced cytotoxicity has been shown to predict clinical response to high-dose chlorambucil. nih.gov The combination of chlorambucil with 2-chlorodeoxyadenosine has demonstrated synergistic cytotoxicity in leukemic cells from CLL patients. nih.gov
Glioma: For human glioma cell lines SF767 and U87-MG, the direct cytotoxic and growth-inhibitory effects of chlorambucil were evaluated. The LD50 (lethal dose for 50% of cells) and IC50 (half-maximal inhibitory concentration) values were determined to be 270 μM and 114 μM for SF767, and 390 μM and 96 μM for U87-MG, respectively. nih.gov However, research suggests that the plasma concentrations of chlorambucil achieved in some animal models may not be sufficient to produce these direct effects. nih.gov
Ovarian Cancer: Chlorambucil has been shown to inhibit the growth of ovarian cancer cells in a manner dependent on the expression of Programmed Death-Ligand 1 (PD-L1). nih.govnih.gov This suggests a potential mechanism of action beyond direct DNA damage.
Breast Cancer: The cytotoxic effects of chlorambucil have been observed in breast cancer cell lines. For instance, a conjugate of chlorambucil with annexin (B1180172) A5 demonstrated a significant cytotoxic effect on EMT6 and 4T1 breast cancer cells. core.ac.uk In another study, chlorambucil-bearing hybrid molecules exhibited moderate cytotoxic activity against both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-436 and MDA-MB-486) breast cancer cell lines. nih.gov Furthermore, a mitochondrial-targeted derivative of chlorambucil, Mito-Chlor, showed an 80-fold enhancement in cell kill in a panel of breast cancer cell lines that were insensitive to the parent drug. umich.edu
Colorectal Cancer: In the context of colorectal cancer, chlorambucil-platinum(IV) prodrugs have demonstrated significant anticancer activity in both 2D cell and 3D spheroid viability assays, even in cisplatin-resistant cell lines like HT29. nih.govnih.gov
Cell viability and proliferation assays are crucial for determining the dose-dependent effects of a compound. In studies with chronic lymphocytic leukemia (CLL) cells, incubation with chlorambucil led to a decrease in cell viability in a concentration-dependent manner. nih.gov For example, at a concentration of 17.5 µM, the median cell viability was 95.0% after 24 hours and 92.0% after 48 hours. nih.gov Higher concentrations resulted in a greater reduction in viability. nih.gov Similarly, in human esophageal squamous cell carcinoma (ESCC) cell lines, telmisartan, a compound with some similar downstream effects, was shown to inhibit cell proliferation in a time- and dose-dependent manner by inducing S-phase arrest. mdpi.com
Three-dimensional (3D) culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment. In studies on colorectal cancer, the cytotoxicity of chlorambucil-platinum(IV) prodrugs was found to be reduced in 3D spheroids of HT29 cells compared to 2D cell cultures, although the prodrugs remained more potent than cisplatin (B142131). nih.gov This highlights the importance of using more complex models to evaluate drug efficacy.
In Vivo Efficacy Studies in Animal Models
Animal models provide a platform to assess the therapeutic potential of compounds in a living system, including their ability to inhibit tumor growth and their distribution throughout the body.
Xenograft Models: In xenograft models, human tumor cells are implanted into immunodeficient mice. Chlorambucil has been shown to impair the growth of BRCA2-deficient tumors in such models. nih.gov In a mouse xenograft model of human pancreatic cancer, a mitochondrial-targeted chlorambucil derivative, Mito-Chlor, delayed tumor progression. umich.edu Furthermore, in a study using a prostate cancer xenograft model, the combination of si-HIF-1α and cisplatin showed remarkable antitumor activity. researchgate.net
Syngeneic Models: Syngeneic models utilize tumor cells that are genetically compatible with the immunocompetent host animal. In mouse lymphoma models, complexes of chlorambucil linked to tumor-specific antibodies demonstrated a protective effect against tumor death that was superior to either the antibody or the drug alone. nih.gov In a study on ovarian cancer and melanoma, chlorambucil was more effective at inhibiting the growth of PDL1-expressing tumors in vivo compared to genetically PDL1-depleted tumors. nih.gov
A key rationale for developing chlorambucil esters, including the isopropyl ester, was to enhance their ability to cross the blood-brain barrier for the potential treatment of brain tumors. nih.gov These esters are designed as prodrugs that are more lipophilic than chlorambucil. nih.gov In vivo studies in rats have shown that these esters are metabolized to yield chlorambucil. nih.gov Short-chain aliphatic esters, which would include the isopropyl ester, were found to be rapidly broken down to the parent compound in rat plasma. nih.gov However, despite their increased lipophilicity, the brain-to-plasma concentration ratio of these esters was low and similar to that of chlorambucil itself. nih.gov In one study, none of the tested esters, including a propyl ester, demonstrated anticancer activity superior to equimolar chlorambucil against brain-sequestered Walker 256 carcinosarcoma in rats. nih.gov
Anti-angiogenic Effects in Preclinical Settings
Currently, there is a lack of specific preclinical studies investigating the anti-angiogenic properties of Chlorambucil Isopropyl Ester. While the parent compound, chlorambucil, has been noted for its cytotoxic effects on endothelial cells, which can indirectly contribute to anti-angiogenic outcomes, dedicated research into whether the isopropyl ester derivative possesses enhanced or specific anti-angiogenic mechanisms is not publicly documented. General research into other chlorambucil esters, such as those with fluorous and hydrocarbon appendages, has shown some anti-angiogenic activity, suggesting that esterification could be a viable strategy for modifying the drug's effects on tumor vasculature. However, without direct studies on the isopropyl ester, any potential anti-angiogenic activity remains speculative.
Mechanisms of Drug Resistance and Strategies for Overcoming Resistance in Preclinical Models
Cellular and Molecular Mechanisms of Resistance to Alkylating Agents
Resistance to chlorambucil (B1668637) can be innate or acquired and involves complex cellular and molecular adaptations. aacrjournals.org These adaptations allow tumor cells to withstand the DNA-damaging effects of the drug. patsnap.com
One of the primary ways cancer cells develop resistance to chlorambucil is by increasing the rate at which the drug is metabolized and detoxified before it can damage cellular DNA. nih.gov This process is heavily reliant on the glutathione (B108866) (GSH) system. nih.govnih.gov
Glutathione S-transferases (GSTs) are a family of enzymes that protect cells from reactive electrophiles by catalyzing their conjugation with glutathione. nih.govnih.gov This conjugation is a key step in the mercapturic acid pathway, which ultimately leads to the elimination of toxic compounds. nih.gov Human GSTA1-1, an alpha-class GST, is a particularly effective catalyst for the conjugation of chlorambucil with GSH. nih.gov The resulting chlorambucil-GSH conjugate is more water-soluble and can be more easily removed from the cell, thus neutralizing its cytotoxic potential. nih.gov
Studies have shown a direct link between GST levels and chlorambucil resistance. An analysis of patients with chronic lymphocytic leukemia (CLL) revealed elevated GST expression in those who responded poorly to chlorambucil, with further increases in patients who had developed clinical resistance after multiple rounds of therapy. nih.gov The combined expression of GSTA1-1 and efflux pumps like multidrug resistance protein 1 (MRP1) or MRP2 in breast cancer cells (MCF-7) has been shown to confer resistance to chlorambucil. nih.gov This suggests a synergistic relationship where GSTs first inactivate the drug, and efflux pumps then remove the conjugate from the cell. mdpi.com
| Mechanism | Key Proteins/Molecules | Effect on Chlorambucil | Reference |
|---|---|---|---|
| Drug Detoxification | Glutathione (GSH), Glutathione S-Transferase (GST), especially GSTA1-1 | Catalyzes conjugation of chlorambucil to GSH, neutralizing the drug. | nih.govnih.govnih.gov |
| Efflux Synergy | GSTs and Multidrug Resistance Proteins (e.g., MRP1) | GSTs conjugate the drug, and MRPs pump the conjugate out of the cell. | nih.govmdpi.com |
Chlorambucil exerts its cytotoxic effect primarily by forming covalent bonds with DNA, leading to the creation of monoadducts and, more critically, interstrand cross-links (ICLs). drugbank.comaacrjournals.org These ICLs prevent the separation of DNA strands, which is essential for replication and transcription, ultimately triggering cell death. drugbank.com Consequently, an enhanced ability to repair this DNA damage is a major mechanism of resistance. patsnap.comnih.govnih.govaacrjournals.org
Unlike the damage caused by simpler methylating agents, the repair of ICLs formed by bifunctional agents like chlorambucil is a more complex process. aacrjournals.org It involves the coordinated action of several DNA repair pathways, with a significant role for recombinational repair. nih.gov In CLL lymphocytes resistant to chlorambucil, increased formation of Rad51 foci, a key component of homologous recombination, has been observed, correlating with resistance. aacrjournals.org The Fanconi anemia (FA) pathway is also critical for ICL repair, and its integrity can influence sensitivity to cross-linking agents.
The complexity of these repair systems means that no single parameter, such as the initial number of DNA cross-links, consistently correlates with clinical response, suggesting that multiple repair mechanisms likely contribute to resistance. nih.gov
Reduced intracellular accumulation of a drug is a common resistance mechanism. patsnap.com Cancer cells can achieve this by increasing the expression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove cytotoxic drugs from the cell. mdpi.com
For chlorambucil, this mechanism is often linked with the GST detoxification system. nih.govmdpi.com Studies have demonstrated a synergistic interaction between GSTP1 and the multidrug resistance-associated protein 1 (MRP1), which contributes to resistance against chlorambucil. mdpi.com In this model, GST first conjugates chlorambucil to glutathione, and the resulting, less toxic conjugate is then actively transported out of the cell by MRP1. nih.govmdpi.com This dual action of detoxification followed by efflux is a powerful strategy for cellular defense against the drug. mdpi.com
The ultimate fate of a cell following DNA damage—be it cell cycle arrest and repair or apoptosis—is controlled by complex signaling pathways. nih.gov Alterations in the proteins that govern these pathways can uncouple the detection of DNA damage from the execution of cell death, leading to drug resistance. oncotarget.com
The tumor suppressor protein p53, often called the "guardian of the genome," is a critical mediator of the cellular response to DNA damage. oncotarget.com Upon activation by DNA damage, wild-type p53 can induce cell cycle arrest to allow time for repair or trigger apoptosis if the damage is too severe. nih.govoncotarget.com Mutations in the TP53 gene are strongly associated with innate resistance to chlorambucil. nih.govaacrjournals.orgnih.gov In CLL, while TP53 mutations are found in only 10-15% of patients, they are highly correlated with a poor clinical response to chlorambucil. nih.govaacrjournals.org Cells with mutant p53 fail to undergo apoptosis in response to chlorambucil-induced DNA damage, allowing them to survive and proliferate. nih.govnih.gov However, resistance is also observed in patients with wild-type p53, indicating that other mechanisms are also at play. nih.gov
p53-binding protein 1 (53BP1) is another key player in the DNA damage response. It is involved in promoting the repair of DNA double-strand breaks through a pathway called non-homologous end joining (NHEJ). nih.gov Interestingly, the loss of 53BP1 has a complex effect on drug sensitivity. While the inactivation of 53BP1 can cause resistance to PARP inhibitors in BRCA1-deficient cells, these same cells remain hypersensitive to chlorambucil. nih.gov This suggests that chlorambucil can effectively eliminate tumor cells that have developed resistance to other therapies via 53BP1 loss, highlighting the distinct pathways activated by different DNA-damaging agents. nih.gov
Preclinical Strategies to Circumvent Resistance
Overcoming the multifaceted mechanisms of drug resistance is a central goal in oncology research. A key preclinical strategy involves the rational design of new molecules that can either evade or overwhelm the cellular defenses that render conventional drugs ineffective.
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. nih.gov This approach aims to create agents with multiple modes of action, potentially leading to enhanced efficacy, reduced toxicity, and a lower propensity for developing resistance. nih.gov Several chlorambucil-based hybrid molecules have been developed and tested in preclinical models to overcome its limitations, such as drug resistance. nih.gov
One approach involves creating hybrids that dually target DNA and other critical cellular machinery. For example, a hybrid of chlorambucil and tacedinaline (B1681204) (a histone deacetylase inhibitor) showed significantly better anticancer activity than either chlorambucil or tacedinaline alone across several cancer cell lines. nih.gov Another strategy is to conjugate chlorambucil with platinum(IV) complexes. These hybrids are designed to overcome resistance to both chlorambucil and platinum-based drugs like cisplatin (B142131). nih.gov For instance, one such hybrid, 16a , was 62-fold more potent than chlorambucil against a cisplatin-resistant lung cancer cell line (A549/CDDP) and was able to significantly reduce the resistance factor to cisplatin. nih.gov Similarly, chlorambucil-platinum(IV) prodrugs have shown high selectivity and potency against cisplatin-resistant colorectal cancer cells (HT29). nih.gov
Targeting specific cellular uptake pathways is another promising avenue. Chlorambucil has been hybridized with tyrosine analogues to potentially enhance uptake via amino acid transporters, which are often overexpressed in cancer cells. These hybrids showed greater activity against breast cancer cell lines (MCF-7 and MDA-MB-231) than the parent chlorambucil. nih.gov Conjugating chlorambucil to a targeting peptide has also been shown to reverse drug resistance in murine B-cell leukemic cells that were previously resistant to the free drug. biu.ac.il
| Compound | Target Cell Line | IC50 of Hybrid (µM) | IC50 of Chlorambucil (µM) | Fold Improvement | Reference |
|---|---|---|---|---|---|
| Chlorambucil-tacedinaline hybrid (21) | H460, A549, HepG2, SMMC77212, A375, H1299 | 3.1–14.2 | 22.2–163.0 | 3.6–40.8 | nih.gov |
| Chlorambucil-platinum hybrid (16a) | A549/CDDP (Cisplatin-Resistant Lung Cancer) | 0.58 | 36.00 | ~62 | nih.gov |
| Chlorambucil-tyrosine hybrids (L-isomers) | MCF-7, MDA-MB-231 (Breast Cancer) | 19.39–67.90 | >130 | >1.9 | nih.gov |
| Chlorambucil-oxaliplatin hybrid (17a) | Various (Breast, Gastric, etc.) | 2.97–4.97 | 53.47–97.56 | ~10.8–32.8 | nih.gov |
Prodrug Approaches to Enhance Delivery and Overcome Resistance
The development of prodrugs is a key strategy to improve the therapeutic index of chemotherapeutic agents by enhancing their delivery to tumor cells and overcoming resistance mechanisms. frontiersin.org Various prodrugs of chlorambucil have been designed to be activated at the tumor site, thereby reducing systemic toxicity. These approaches often involve linking chlorambucil to a carrier molecule that targets cancer cells. nih.gov
For example, chlorambucil has been conjugated to peptides that bind to receptors overexpressed on cancer cells, leading to targeted drug delivery and reversal of drug resistance in preclinical models. nih.gov Other approaches have involved creating hybrid molecules where chlorambucil is combined with other active agents, such as HDAC inhibitors or other chemotherapy drugs, to create a synergistic effect and combat resistance. nih.govnih.gov While the concept of ester prodrugs of chlorambucil is a plausible strategy to enhance its lipophilicity and cellular uptake, specific research detailing the synthesis and preclinical evaluation of chlorambucil isopropyl ester for this purpose is not found in the reviewed literature.
Analytical Methodologies for Research and Characterization
Spectroscopic and Spectrometric Techniques (e.g., HPLC-MS, NMR)
The characterization and quantification of chlorambucil (B1668637) isopropyl ester and its related compounds in various matrices rely heavily on a suite of sophisticated spectroscopic and spectrometric techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone for these analyses, offering high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC): HPLC methods are pivotal for the separation, identification, and quantification of chlorambucil and its derivatives. A stability-indicating HPLC method has been developed to assess the stability of chlorambucil solutions. nih.gov For instance, chromatography can be performed on a LiChrospher 100 RP-18 end-capped column with a mobile phase consisting of acetonitrile, water, and formic acid, and UV detection at 258 nm. nih.gov This approach allows for the effective separation of the parent drug from its degradation products. In pharmacokinetic studies, a simple and sensitive LC-MS/MS method has been validated for the simultaneous determination of chlorambucil and its prodrugs in mouse plasma and brain tissue. researchgate.net This method utilizes a Diamonsil ODS chromatography column with a gradient elution of 0.2% aqueous formic acid and acetonitrile. researchgate.net
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS/MS), provides detailed structural information and enables highly sensitive quantification. Electrospray ionization (ESI) is a common ionization technique used for these analyses. researchgate.netnih.gov In studies of DNA adducts, HPLC-ESI-MS/MS has been instrumental in the separation and structure elucidation of individual DNA-chlorambucil adducts, including both mono- and bifunctional adducts. nih.gov For pharmacokinetic applications, multiple reaction monitoring (MRM) mode in MS is employed to achieve excellent linearity and low limits of quantification in complex biological matrices like plasma and brain tissue. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of newly synthesized compounds and for confirming the identity of chlorambucil isopropyl ester. While specific NMR data for this compound is not detailed in the provided search results, analogous data for similar small molecules with isopropyl ester functionalities are available. For example, the 1H NMR and 13C NMR spectra of compounds like isopropyl butyrate, formic acid isopropyl ester, and chloro-acetic acid isopropyl ester provide reference points for the expected chemical shifts and coupling constants associated with the isopropyl group and the ester linkage. chemicalbook.comchemicalbook.comspectrabase.com This information is critical for verifying the successful synthesis and purity of this compound in a research setting.
| Technique | Application | Key Findings/Parameters |
| HPLC-UV | Stability studies, Quantification in plasma | Mobile Phase: Acetonitrile, water, formic acid; Detection: 258 nm nih.gov |
| LC-MS/MS | Pharmacokinetic studies, DNA adduct analysis | Column: Diamonsil ODS; Ionization: ESI; Mode: MRM researchgate.netnih.gov |
| NMR | Structural elucidation and confirmation | Provides detailed information on molecular structure chemicalbook.comchemicalbook.comspectrabase.com |
DNA Alkylation Assays (e.g., NBP assay)
The cytotoxic effects of chlorambucil and its derivatives are primarily mediated through the alkylation of DNA. Various assays are employed to quantify this alkylating activity and to understand the nature of the DNA lesions formed.
NBP Assay: The 4-(p-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to assess the in vitro alkylating activity of chemical agents. This assay provides a general measure of the compound's reactivity towards nucleophiles, which serves as an indicator of its potential to alkylate DNA. Studies have utilized the NBP test to compare the alkylating activity of novel compounds to that of chlorambucil. researchgate.net
Analysis of DNA Adducts: More sophisticated methods involve the direct analysis of DNA adducts formed upon treatment with the alkylating agent. This can be achieved by incubating the compound with DNA, followed by enzymatic digestion of the DNA into smaller fragments (oligonucleotides or nucleosides). nih.govnih.gov Subsequent analysis by HPLC-MS/MS allows for the identification and characterization of specific adducts. nih.govnih.gov Research on chlorambucil has shown that it forms both monofunctional and bifunctional adducts with DNA, with guanine (B1146940) being a primary target. nih.gov Both intrastrand and interstrand cross-links have been identified. nih.gov
Fluorometric Analysis of Alkaline DNA Unwinding (FADU): The FADU assay is another method used to detect DNA damage, including interstrand crosslinks (ICLs) induced by bifunctional alkylating agents like chlorambucil. nih.gov The assay measures the rate of DNA unwinding under alkaline conditions, which is impeded by the presence of ICLs. This technique has been adapted for automated high-throughput screening to monitor the induction and repair of chlorambucil-induced ICLs in various human cell lines. nih.gov
| Assay | Principle | Information Obtained |
| NBP Assay | Colorimetric reaction with 4-(p-nitrobenzyl)pyridine | General in vitro alkylating activity researchgate.net |
| HPLC-MS/MS of DNA Digest | Separation and mass analysis of DNA fragments | Identification and structural elucidation of specific DNA adducts nih.govnih.gov |
| FADU Assay | Measures rate of alkaline DNA unwinding | Detection of DNA interstrand crosslinks nih.gov |
In Vitro Drug Release and Stability Studies in Research Media
Understanding the release profile and stability of this compound from various formulations and in different biological environments is crucial for its preclinical development.
Drug Release Studies: In vitro drug release studies are typically conducted to evaluate the rate and extent to which the active compound is released from a delivery system. For nanoparticle formulations of chlorambucil, release profiles are often assessed at different pH values, such as pH 7.4 (physiological) and pH 5.5 (mimicking the acidic tumor microenvironment). nih.gov For example, a study on chlorambucil-loaded graphene-oxide nano-vesicles demonstrated a slower drug release at pH 7.4 compared to pH 5.5, suggesting a pH-responsive release mechanism. nih.gov Another study with chlorambucil-chitosan-iron oxide nanoparticles showed a controlled release profile, with approximately 89.9% of the drug released over about 5000 minutes, following a pseudo-second-order kinetic model. nih.gov
Stability Studies: The stability of chlorambucil and its esters is a critical factor that can influence experimental outcomes. A stability-indicating HPLC method has been used to investigate the stability of chlorambucil in various solutions. nih.gov Key findings from such studies on the parent compound, chlorambucil, which can inform the handling of its ester derivatives, include:
Effect of Serum: The presence of 10% serum in the medium can increase the stability of chlorambucil four-fold. nih.gov
Adsorption: Chlorambucil has been observed to adsorb to polyvinyl chloride (PVC) materials. nih.gov
Light Sensitivity: Exposure to intense light can increase the degradation of the drug. nih.gov
Hydrolysis: Chlorambucil is susceptible to hydrolysis, and formulation strategies like encapsulation in poly(butyl cyanoacrylate) nanoparticles have been shown to increase its stability by avoiding hydrolysis. nih.gov
| Study Type | Conditions | Key Findings |
| Drug Release | pH 7.4 and pH 5.5 | pH-dependent release, with faster release in acidic conditions nih.gov |
| Drug Release | Nanoparticle formulation in physiological buffer | Controlled, sustained release over an extended period nih.gov |
| Stability | Various research media and storage conditions | Stability is influenced by serum concentration, light exposure, and container material nih.gov |
Methods for Assessing Cellular Uptake and Localization in Preclinical Models
Determining the extent to which this compound enters cancer cells and where it localizes within the cell is fundamental to understanding its mechanism of action and for the design of more effective drug delivery strategies.
Cellular Uptake Quantification: The cellular uptake of chlorambucil and its derivatives can be quantified by incubating cells with the compound for various times and at different concentrations. After incubation, the cells are lysed, and the intracellular concentration of the compound is measured using a sensitive analytical technique like LC-MS/MS. researchgate.netresearchgate.net This allows for the determination of uptake kinetics. For instance, studies have compared the cellular uptake of chlorambucil and its derivatives in cancer cell lines like MCF-7. researchgate.net
Role of Transporters: The uptake of chlorambucil prodrugs can be enhanced by targeting specific transporters that are overexpressed on cancer cells. The L-type amino acid transporter 1 (LAT1) is one such transporter. researchgate.net By conjugating chlorambucil to molecules like L-tyrosine, the resulting ester or amide prodrugs can be actively transported into cells via LAT1, potentially increasing intracellular drug concentrations and selective cytotoxicity. researchgate.net
Localization Studies: Fluorescence microscopy is a powerful technique for visualizing the subcellular localization of drug molecules. This often involves the use of fluorescently labeled derivatives of the compound of interest. While direct studies on fluorescently labeled this compound were not found, analogous studies with other ester compounds, such as fluorescent derivatives of phorbol (B1677699) esters, demonstrate the methodology. nih.gov In such studies, cells are treated with the fluorescent compound, and its distribution within the cell (e.g., cytoplasm, nucleus) is observed using a fluorescence microscope. nih.gov This can reveal whether the drug accumulates in specific organelles, which can be correlated with its mechanism of action. For example, the cytoplasmic localization of a fluorescent phorbol ester derivative was shown to correlate with the location of its target, protein kinase C. nih.gov
| Method | Approach | Information Gained |
| LC-MS/MS Quantification | Measurement of intracellular drug concentration after cell lysis | Time- and concentration-dependent cellular uptake kinetics researchgate.netresearchgate.net |
| Transporter Inhibition/Competition Assays | Evaluating uptake in the presence of known transporter substrates or inhibitors | Elucidation of the role of specific transporters (e.g., LAT1) in drug uptake researchgate.net |
| Fluorescence Microscopy | Visualization of fluorescently labeled drug analogues within cells | Subcellular localization and distribution of the drug nih.gov |
Future Research Directions and Translational Perspectives Preclinical
Rational Design of Next-Generation Chlorambucil (B1668637) Isopropyl Ester Derivatives
The rational design of next-generation derivatives of chlorambucil isopropyl ester is a key strategy to improve its therapeutic index. This involves modifying the chemical structure to enhance tumor selectivity, overcome resistance mechanisms, and introduce novel functionalities.
One promising approach is the development of dual-targeting inhibitors. For instance, a derivative of chlorambucil named vorambucil, which incorporates a hydroxamic acid tail, has been designed to inhibit both DNA and histone deacetylases (HDACs). nih.gov This dual action has shown potent antiproliferative activity in various cancer cell lines, with IC50 values ranging from 3.2 to 6.2 μM, representing a 5.0 to 18.3-fold enhancement in activity compared to chlorambucil alone. nih.gov Further investigations into such dual-targeting agents derived from this compound could lead to synergistic antitumor effects.
Another strategy involves conjugating the drug to targeting moieties that can selectively deliver the cytotoxic payload to cancer cells. For example, folate-based delivery systems have been synthesized to exploit the overexpression of folate receptors on the surface of many tumor cells. nih.govacs.org Two such conjugates of chlorambucil demonstrated high specificity for folate receptor-positive (FR(+)) leukemic cell lines. nih.govacs.org Similarly, conjugating chlorambucil to oncolytic peptides like LTX-315 has been explored to enhance cell membrane penetration and nuclear accumulation. researchgate.netnih.gov The resulting conjugate, FXY-3, showed significantly increased in vitro cytotoxicity against a panel of cancer cell lines compared to chlorambucil alone. researchgate.netnih.gov
Furthermore, modifications aimed at improving the physicochemical properties and bioavailability of chlorambucil derivatives are being investigated. This includes the synthesis of hybrid molecules with long hydrocarbon and fluorocarbon chains to alter the drug's mode of action and improve specificity. nih.gov The esterification of chlorambucil to form its methyl, isopropyl, and tertiary butyl esters was initially undertaken to increase lipophilicity and brain penetration. nih.gov The tertiary butyl ester, in particular, showed favorable pharmacokinetics for potential brain tumor treatment due to its stability and ability to accumulate in the brain. nih.gov
Future design of this compound derivatives could also incorporate stimuli-responsive linkers that release the active drug in the tumor microenvironment, for example, in response to lower pH or specific enzymes. The development of nanoparticles functionalized with chlorambucil has also shown promise, with mesoporous silica (B1680970) nanoparticles (MSNs) demonstrating enhanced cytotoxic activity and selectivity towards cancer cells compared to the free drug. mdpi.com
Table 1: Examples of Rationally Designed Chlorambucil Derivatives and Their Preclinical Findings
| Derivative/Conjugate | Design Strategy | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Vorambucil | Dual DNA/HDAC inhibitor | 5.0-18.3-fold enhanced antiproliferative activity compared to chlorambucil. | nih.gov |
| Folate-Chlorambucil Conjugates | Targeting folate receptor-overexpressing cells | High specificity for FR(+) leukemic cells with comparable antitumor activity to free chlorambucil. | nih.govacs.org |
| FXY-3 (NTP-385-CLB Conjugate) | Conjugation with a membranolytic peptide for enhanced nuclear delivery | Prominent localization in the cancer cell nucleus and significantly increased in vitro cytotoxicity. | researchgate.netnih.gov |
| Chlorambucil-Tertiary Butyl Ester | Increased lipophilicity for brain penetration | Maintained high levels in the brain with intrinsic anticancer activity. | nih.gov |
| MSN@NH2-CLB | Nanoparticle-based delivery | Significantly greater cytotoxic activity and selectivity towards cancer cells than unbound chlorambucil. | mdpi.com |
Elucidation of Novel Molecular Targets Beyond DNA Alkylation
While the primary mechanism of action of chlorambucil and its esters is the alkylation of DNA, leading to interstrand cross-links (ICLs) and cell death, future research is focused on identifying and exploiting novel molecular targets to overcome resistance and enhance efficacy. drugbank.compatsnap.comnih.gov
One area of investigation involves reprogramming the drug's mechanism of action by targeting specific DNA structures. For example, a conjugate of chlorambucil with a G-quadruplex (G4) ligand, PDS-Chl, was synthesized to selectively alkylate G4 structures. nih.gov This approach aims to favor the formation of intrastrand cross-links over the highly toxic interstrand cross-links, potentially sensitizing cells deficient in Nucleotide Excision Repair (NER) while sparing normal cells. nih.gov
Another avenue explores the interaction of chlorambucil derivatives with other cellular pathways. The design of chlorambucil-platinum(IV) prodrugs has been shown to exhibit multi-mechanistic activity, not only alkylating DNA but also inducing changes in the microtubule cytoskeleton. researchgate.net Furthermore, hybrid molecules combining chlorambucil with inhibitors of other signaling pathways, such as PI3K/AKT/mTOR, are being explored. nih.govmedscape.com For instance, a hybrid of chlorambucil and honokiol (B1673403), a natural product with multiple biological activities, exhibited higher antiproliferative activity against human leukemic cell lines than either parent drug alone. nih.gov
The observation that chlorambucil can inhibit tumor cell growth in a PD-L1-dependent manner also suggests a potential interplay with immune checkpoint pathways, which warrants further investigation.
Future research should employ advanced proteomic and genomic screening techniques to identify novel binding partners and downstream signaling pathways affected by this compound and its derivatives. This could reveal unexpected therapeutic targets and provide a rationale for novel combination therapies.
Development of Advanced Preclinical Models for Efficacy and Resistance Studies
To better predict the clinical efficacy of this compound and its derivatives and to study mechanisms of resistance, the development and use of more sophisticated preclinical models are crucial. Traditional two-dimensional cell cultures often fail to recapitulate the complexity of human tumors. amsterdamumc.nl
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, are emerging as a powerful tool. amsterdamumc.nlnih.govyoutube.com PDX models have been shown to preserve the histopathological and molecular characteristics of the original tumor, making them more predictive of clinical response. nih.govnih.gov The development of PDX models from patients who have developed resistance to chlorambucil-based therapies could provide an invaluable platform for testing new derivatives and combination strategies designed to overcome this resistance.
Drug-adapted cancer cell lines represent another important preclinical model for studying acquired resistance. oaepublish.com By chronically exposing cancer cell lines to increasing concentrations of chlorambucil or its isopropyl ester, resistant populations can be generated. These models allow for in-depth functional and systems-level studies to elucidate the molecular mechanisms of resistance, such as the upregulation of DNA repair pathways. oaepublish.comaacrjournals.org For example, studies in chronic lymphocytic leukemia (CLL) have implicated the emerging role of DNA repair, specifically recombinational repair, in chlorambucil resistance. aacrjournals.orgnih.gov
Three-dimensional (3D) organoid co-culture systems are also gaining prominence as they can better mimic the tumor microenvironment, including the interactions between cancer cells and stromal or immune cells. embopress.org These models can be used to study how the microenvironment contributes to drug resistance and to screen for agents that can modulate these interactions.
Role of this compound in Combination Preclinical Therapies
The future of cancer therapy largely lies in the rational combination of different treatment modalities to achieve synergistic effects and overcome resistance. Preclinical studies are essential to identify effective combination strategies involving this compound.
A particularly promising area is the combination of chlorambucil derivatives with immunotherapy. Preclinical studies have shown that chlorambucil can enhance the efficacy of αPDL1 therapy in tumors that are otherwise refractory to this treatment. nih.govnih.gov This suggests that the immunomodulatory effects of chlorambucil could be harnessed to improve the response to immune checkpoint inhibitors. The synergistic effects of combining chemo-immunotherapy, where a chemotherapeutic agent induces immunogenic cell death and an immunomodulator alleviates immunosuppression, is an active area of research. nih.gov
Another important combination strategy is with targeted therapies that inhibit DNA repair pathways. Tumors with deficiencies in DNA repair, such as those with BRCA1/2 mutations, are often hypersensitive to DNA-damaging agents. Chlorambucil has been shown to be effective in BRCA1/2-deficient tumors and can counteract resistance to PARP inhibitors. nih.gov This provides a strong rationale for preclinical studies combining this compound with PARP inhibitors or other DNA repair inhibitors in relevant cancer models.
Furthermore, combining this compound with agents that target other survival pathways in cancer cells is a viable approach. For example, combining it with inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, could lead to enhanced antitumor activity. medscape.com
Computational Chemistry and In Silico Studies for Compound Optimization
Computational chemistry and in silico modeling are invaluable tools for accelerating the drug discovery and optimization process. These methods can be applied to the rational design of next-generation this compound derivatives.
Molecular docking studies can be used to predict the binding affinity and interaction patterns of novel derivatives with their putative molecular targets, such as DNA or other proteins. researchgate.netresearchgate.netnih.gov For example, in silico docking has been used to study the interaction of chlorambucil with DNA and to design derivatives with potentially improved binding properties. researchgate.netresearchgate.net One study used molecular docking to evaluate the binding of designed chlorambucil derivatives to human glutathione (B108866) s-transferase, a protein implicated in drug resistance. researchgate.net
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of chlorambucil derivatives with their biological activities. These models can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective analogs.
In silico methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of new derivatives. This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources in the drug development pipeline. The use of computational approaches can help in the design of derivatives with improved drug-like properties, such as better solubility and bioavailability. stonybrookmedicine.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Chlorambucil Isopropyl Ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification of chlorambucil with isopropyl alcohol under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Polar aprotic solvents (DMF, THF) at 60–80°C yield ~72% product . To optimize, systematically vary catalysts (e.g., enzyme-based alternatives), solvent polarity, and temperature. Monitor reaction progress via TLC or HPLC. Validate purity using NMR (¹H/¹³C) and mass spectrometry, ensuring absence of unreacted starting materials or byproducts .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key analyses include:
- Thermal stability : Thermogravimetric analysis (TGA) to compare decomposition points with parent acid (esters often show enhanced stability) .
- Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol, PBS) to determine logP and bioavailability .
- Crystallinity : X-ray diffraction (XRD) to assess polymorphic forms, which impact formulation .
- Document deviations from literature values and reconcile using statistical tools (e.g., ANOVA for batch variability) .
Q. What are the standard analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Validate methods per ICH guidelines:
- Linearity : 5-point calibration curve (1–100 µg/mL).
- Recovery : Spike-and-recovery experiments in plasma/liver homogenates.
- Sensitivity : Limit of detection (LOD) ≤ 0.5 µg/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Experimental design : Compare cell lines (e.g., Jurkat vs. HeLa), exposure times, and dose ranges. Use meta-analysis to identify trends .
- Metabolic interference : Test stability in culture media (e.g., esterase activity in fetal bovine serum hydrolyzes esters, altering efficacy) .
- Data normalization : Apply internal controls (e.g., housekeeping genes in qPCR) and correct for batch effects .
- Publish negative results and raw datasets to enhance reproducibility .
Q. What strategies improve the targeted delivery of this compound in vivo?
- Methodological Answer :
- Prodrug optimization : Modify ester lipophilicity (e.g., compare isopropyl vs. ethyl esters) to enhance tumor penetration .
- Nanocarriers : Encapsulate in pH-sensitive liposomes or PEGylated nanoparticles. Validate release kinetics via dialysis under simulated physiological conditions .
- Biodistribution studies : Use radiolabeled (¹⁴C) esters and whole-body autoradiography in murine models .
Q. How can computational models predict the environmental fate of this compound?
- Methodological Answer :
- QSAR modeling : Input physicochemical data (logP, pKa) to estimate biodegradation half-lives and toxicity to aquatic organisms .
- Molecular dynamics (MD) : Simulate interactions with soil organic matter or cytochrome P450 enzymes to identify degradation pathways .
- Validate predictions with lab studies: Monitor hydrolysis rates under varied pH/temperature and analyze metabolites via LC-MS .
Data Presentation and Reproducibility
Q. What are best practices for documenting experimental protocols involving this compound?
- Methodological Answer :
- Detailed Supplementary Information : Include step-by-step synthesis, characterization spectra, and raw bioassay data .
- Reagent tables : Specify CAS numbers (e.g., 77063-20-8 for this compound), vendors, and lot numbers .
- Code sharing : Upload analysis scripts (e.g., R/Python for dose-response curves) to repositories like GitHub .
Q. How should researchers address batch-to-batch variability in ester synthesis?
- Methodological Answer :
- Quality control (QC) : Implement in-process checks (e.g., mid-reaction sampling for HPLC).
- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., catalyst concentration, solvent volume) .
- Stability studies : Store batches under accelerated conditions (40°C/75% RH) and compare degradation profiles .
Tables for Key Data
| Property | This compound | Chlorambucil | Reference |
|---|---|---|---|
| Melting Point (°C) | 158–160 | 64–66 | |
| logP | 3.2 | 2.1 | |
| Solubility in PBS (mg/mL) | 0.8 | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
